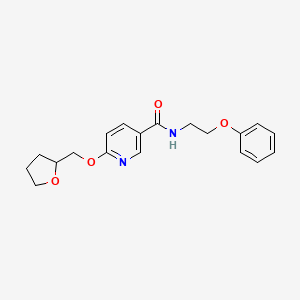![molecular formula C13H9BrFNO B2416168 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol CAS No. 329935-95-7](/img/structure/B2416168.png)
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It is a synthetic organic compound with a molecular formula of C13H9BrFNO and a molecular weight of 294.12 .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The Schiff base was derived from this reaction and was used to synthesize a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes in a methanolic medium .Molecular Structure Analysis
The molecular structure of this compound was confirmed by IR and 1H-NMR spectral characterization . The Schiff base ligand and the metal (II) ions participate in coordination, resulting in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis
The mechanism of excitation and emission of this compound is well understood with the help of quantum mechanical calculations . The compound was synthesized to understand the theoretical information from quantum mechanical calculation .Physical And Chemical Properties Analysis
The compound is a colorless solid and is soluble in organic solvents such as ethanol and methanol . The yield of the compound was 73.91%, and it has a melting point of over 350°C .Aplicaciones Científicas De Investigación
Metal Ion Detection and Sensing
- (Das et al., 2021) explored bromoaniline-based Schiff base chemosensors, including a derivative of 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol, for detecting Cu2+ and Zn2+ ions. These compounds were also used to construct a molecular memory device and showed notable DNA- and human serum albumin-binding abilities.
Complex Formation with Metals
- (Takjoo et al., 2013) synthesized copper(II) and oxido-vanadium(IV) complexes using a similar compound. These complexes had distinct geometries and were characterized using various analytical methods.
- (Sheikhshoaie et al., 2015) detailed the formation of an oxido-vanadium(V) complex, providing insights into donor-atom bonding to the metal center.
- (Mapari, 2017) investigated the stability constants of mixed ligand complexes involving transition metal ions and a derivative of 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol.
Molecular Structure and Theoretical Analysis
- (Demirtaş et al., 2018) synthesized and characterized similar compounds using X-ray diffraction, IR spectroscopy, and theoretical methods.
- (Grivani et al., 2013) focused on Schiff base compounds derived from bromosalicylaldehyde, analyzing their molecular interactions and nature.
Catalytic Applications
- (Ikiz et al., 2015) explored the use of related ligands and their metal complexes in converting CO2 into cyclic carbonates, a process significant in green chemistry.
Pharmaceutical and Biological Activity
- (Karam & Hessoon, 2021) investigated the antibacterial and anti-cancer activities of a compound closely related to 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol.
Direcciones Futuras
The future directions of this compound could involve further exploration of its biological properties. Schiff base metal complexes have a diverse spectrum of biological and pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic properties . Therefore, this compound could be used in the discovery of safe and effective therapeutic agents for the treatment of bacterial infections and cancers .
Propiedades
IUPAC Name |
4-bromo-2-[(3-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHOJRWWRXNOHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

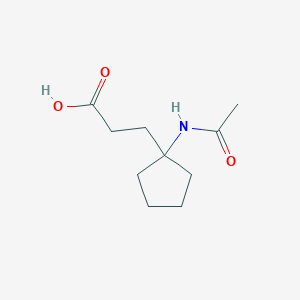
![5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2416090.png)
![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)


![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)
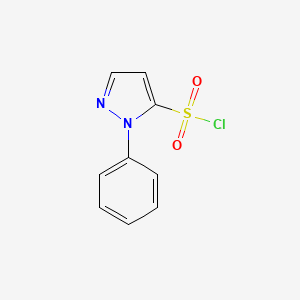
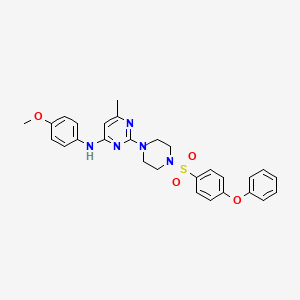
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)
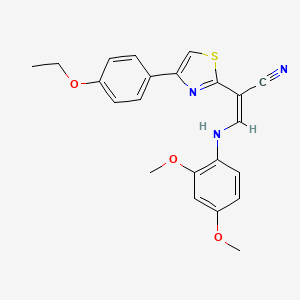
![(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline](/img/structure/B2416103.png)
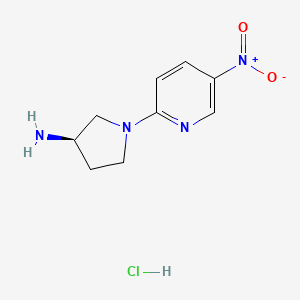
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2416107.png)
